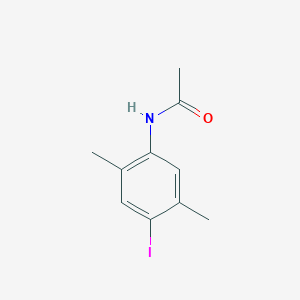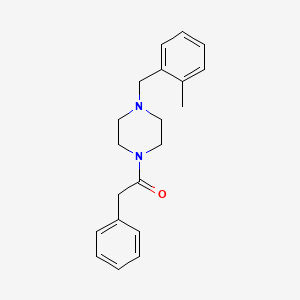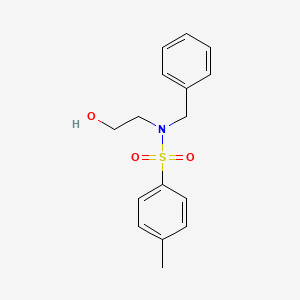
2-methoxy-N-(2-phenoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-(2-phenoxyphenyl)benzamide, also known as GW806742X, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-phenoxyphenyl)benzamide involves the inhibition of the phosphoinositide 3-kinase (PI3K) pathway. This pathway is involved in cell proliferation, survival, and migration, and its dysregulation is associated with various diseases, including cancer. 2-methoxy-N-(2-phenoxyphenyl)benzamide inhibits the activity of PI3K by binding to its p110α subunit, which is responsible for its catalytic activity.
Biochemical and Physiological Effects
2-methoxy-N-(2-phenoxyphenyl)benzamide has been shown to have several biochemical and physiological effects. It inhibits the proliferation and survival of cancer cells by inducing apoptosis and cell cycle arrest. It also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and inhibiting the migration and tube formation of endothelial cells. In addition, 2-methoxy-N-(2-phenoxyphenyl)benzamide has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
2-methoxy-N-(2-phenoxyphenyl)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of PI3K, making it suitable for studying the role of this pathway in various diseases. It has also been shown to have low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of 2-methoxy-N-(2-phenoxyphenyl)benzamide is that it may have off-target effects, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of 2-methoxy-N-(2-phenoxyphenyl)benzamide. One direction is to investigate its potential therapeutic applications in other diseases, such as diabetes and autoimmune diseases. Another direction is to study its combination with other drugs to enhance its therapeutic efficacy. Furthermore, the development of more potent and selective inhibitors of PI3K could lead to the discovery of new drugs for the treatment of various diseases.
Conclusion
In conclusion, 2-methoxy-N-(2-phenoxyphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its synthesis method has been optimized for large-scale production, and it has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies of 2-methoxy-N-(2-phenoxyphenyl)benzamide could lead to the development of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of 2-methoxy-N-(2-phenoxyphenyl)benzamide involves several steps that start with the reaction between 2-phenoxyaniline and 2-bromoacetophenone to form 2-(2-bromoacetophenyl)aniline. This intermediate is then reacted with 2-methoxybenzoyl chloride to form the final product, 2-methoxy-N-(2-phenoxyphenyl)benzamide. The synthesis method of 2-methoxy-N-(2-phenoxyphenyl)benzamide has been optimized to achieve high yield and purity, making it suitable for large-scale production.
Scientific Research Applications
2-methoxy-N-(2-phenoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antitumor, and anti-angiogenic properties. In vitro studies have demonstrated that 2-methoxy-N-(2-phenoxyphenyl)benzamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown that 2-methoxy-N-(2-phenoxyphenyl)benzamide inhibits tumor growth and angiogenesis in mice.
properties
IUPAC Name |
2-methoxy-N-(2-phenoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-23-18-13-7-5-11-16(18)20(22)21-17-12-6-8-14-19(17)24-15-9-3-2-4-10-15/h2-14H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYJWEAOFFARCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-[(3,5-dimethoxybenzoyl)amino]-2-methylbenzoate](/img/structure/B5700683.png)

![N-(4-acetylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5700702.png)
![methyl 4-{3-methyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B5700703.png)




![3-[(2-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5700730.png)


![4-ethoxy-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5700745.png)

![1-methyl-N-[(1,3-thiazol-2-ylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B5700786.png)